[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride
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Overview
Description
[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride is a chemical compound with the molecular formula C7H6ClF3N2·HCl. This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 5-position and a trifluoromethyl group at the 3-position. The methanamine group is attached to the 2-position of the pyridine ring, and the compound is typically isolated as its hydrochloride salt.
Preparation Methods
The synthesis of [5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride can be achieved through several synthetic routesThe reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by amination using reagents like ammonia or methylamine .
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. For example, the use of selective catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, the compound is explored for its potential as a pharmaceutical agent.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of [5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
The molecular pathways involved depend on the specific biological target. For instance, if the compound targets a kinase enzyme, it may inhibit phosphorylation events, leading to downstream effects on cell signaling pathways .
Comparison with Similar Compounds
[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride can be compared with other similar compounds, such as:
3-(Trifluoromethyl)pyridine: Lacks the chloro and methanamine groups, making it less reactive in certain substitution reactions.
5-Chloro-2-methoxypyridine: Contains a methoxy group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the methanamine group, affecting its biological activity and applications.
The uniqueness of this compound lies in its combination of substituents, which confer specific chemical and biological properties .
Properties
IUPAC Name |
[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-4-1-5(7(9,10)11)6(2-12)13-3-4;/h1,3H,2,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPHJZTUSXKAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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